(E)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-2-24-16-7-3-5-13-11-17(25-19(13)16)15-12-27-20(21-15)22-18(23)9-8-14-6-4-10-26-14/h3-12H,2H2,1H3,(H,21,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLDNWWUJNQAR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The compound's IUPAC name is (E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide. Its molecular formula is C20H16N2O3S2, with a molecular weight of 384.48 g/mol. The structure features a thiazole ring, a benzofuran moiety, and a thiophene group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the formation of the thiazole ring followed by the attachment of the benzofuran and thiophene moieties. Common synthetic routes utilize solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate coupling reactions. The yield and purity are optimized through various purification techniques, including recrystallization and chromatography.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, cell viability assays showed that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 5.0 | 72% |
| A549 | 6.5 | 68% |
| HeLa | 4.8 | 75% |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Using Ellman’s spectrophotometric method, it was found to exhibit moderate AChE inhibitory activity with an IC50 value of approximately 3.85 µM, indicating its potential as a lead compound for further development in treating cognitive disorders .
Table 2: AChE Inhibitory Activity
| Compound | IC50 (µM) |
|---|---|
| (E)-N-(4-(7-ethoxybenzofuran...) | 3.85 |
| Donepezil (Control) | 0.30 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells and neurons. The thiazole and benzofuran components are thought to facilitate binding to target proteins involved in cell proliferation and apoptosis.
Case Studies
In a recent case study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis markers within tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
